molecular formula C15H28O4 B8560808 Methyl 11-hydroxy-4-oxotetradecanoate CAS No. 915281-18-4

Methyl 11-hydroxy-4-oxotetradecanoate

Cat. No.: B8560808
CAS No.: 915281-18-4
M. Wt: 272.38 g/mol
InChI Key: AZMXBVKNISOQMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 11-hydroxy-4-oxotetradecanoate is a methyl ester derivative of a 14-carbon fatty acid featuring a hydroxyl group at position 11 and a ketone group at position 3. Oxygenated fatty acid esters like this often exhibit distinct physicochemical properties (e.g., polarity, solubility) and biological activities compared to non-functionalized analogs.

Properties

CAS No.

915281-18-4

Molecular Formula

C15H28O4

Molecular Weight

272.38 g/mol

IUPAC Name

methyl 11-hydroxy-4-oxotetradecanoate

InChI

InChI=1S/C15H28O4/c1-3-8-13(16)9-6-4-5-7-10-14(17)11-12-15(18)19-2/h13,16H,3-12H2,1-2H3

InChI Key

AZMXBVKNISOQMP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCCC(=O)CCC(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Methyl 11-hydroxy-4-oxotetradecanoate shares structural similarities with other oxygenated methyl esters reported in the literature. Key comparisons include:

Table 1: Structural Comparison of Methyl Esters
Compound Name Chain Length Functional Groups Key References
This compound C14 Hydroxyl (C11), Ketone (C4) N/A (hypothetical)
Sandaracopimaric acid methyl ester Diterpene Carboxylic acid, cyclic structure
12-Oxo-labda-8(17),13E-dien-19-oic acid methyl ester Diterpene Ketone (C12), conjugated double bonds
Methyl shikimate Cyclic C7 Hydroxyl, ester, cyclic ether
Ethyl linolenate C18 Three double bonds
Methyl palmitate C16 Saturated chain






Key Observations :

  • Functional Groups: The hydroxyl and ketone groups in this compound increase its polarity compared to saturated esters like methyl palmitate . This may influence solubility in polar solvents and chromatographic behavior (e.g., HPLC retention time).
  • Chain Length: Its C14 chain distinguishes it from diterpene-based esters (e.g., sandaracopimaric acid methyl ester) and longer-chain fatty acid esters like ethyl linolenate (C18) .

Spectroscopic and Chromatographic Properties

  • NMR and FTIR: Methyl esters with hydroxyl groups (e.g., methyl shikimate) show characteristic O–H stretching (~3200–3600 cm⁻¹ in FTIR) and proton signals near δ 1–3 ppm in ¹H NMR for hydroxyl-bearing carbons . The ketone group in this compound would exhibit a strong C=O stretch (~1700 cm⁻¹) in FTIR and a carbonyl carbon signal at ~200–220 ppm in ¹³C NMR .
  • Chromatography: Oxygenated esters like 12-oxo-labda-8(17),13E-dien-19-oic acid methyl ester typically elute later in GC or HPLC compared to non-polar esters (e.g., methyl palmitate) due to increased polarity .

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